molecular formula C22H17N3O4 B5994794 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide

Cat. No.: B5994794
M. Wt: 387.4 g/mol
InChI Key: OAUTWLZZDDMSOX-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Methoxyphenyl Group: This step often involves Friedel-Crafts acylation reactions using 4-methoxybenzoyl chloride.

    Formation of the Pyrazine Ring: This can be synthesized through condensation reactions involving appropriate diamines and diketones.

    Coupling Reactions: The final step involves coupling the benzofuran and pyrazine moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: Its aromatic and heterocyclic components make it suitable for use in organic electronics and photonic materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving aromatic and heterocyclic compounds.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyrazine-2-carboxamide can be compared with similar compounds such as:

    N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}pyrazine-2-carboxamide: Lacks the methyl group on the benzofuran ring, potentially altering its chemical reactivity and biological activity.

    N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide: Contains a pyridine ring instead of a pyrazine ring, which may affect its electronic properties and interactions with biological targets.

    N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}quinoline-2-carboxamide: Features a quinoline ring, which could enhance its aromaticity and potential biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-17-11-15(25-22(27)18-12-23-9-10-24-18)5-8-19(17)29-21(13)20(26)14-3-6-16(28-2)7-4-14/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUTWLZZDDMSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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